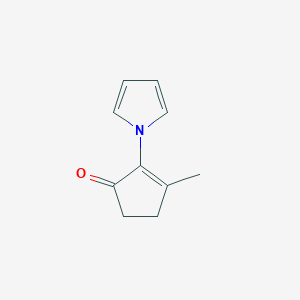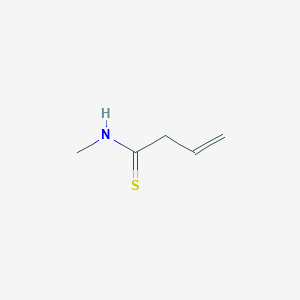
Hexan-1-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexan-1-amine, also known as 1-hexylamine, is an organic compound with the formula C6H15N. It is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, hexan-1-amine and sulfuric acid can form various salts and undergo different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexan-1-amine can be synthesized through several methods:
Reduction of Hexanenitrile: Hexanenitrile (C6H11CN) can be reduced using hydrogen in the presence of a catalyst such as palladium on carbon to produce hexan-1-amine.
Alkylation of Ammonia: Hexyl halides can react with ammonia to form hexan-1-amine.
Industrial Production Methods
Industrially, hexan-1-amine is often produced by the hydrogenation of hexanenitrile. This method is preferred due to its efficiency and the availability of hexanenitrile as a starting material.
Analyse Des Réactions Chimiques
Types of Reactions
Hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Hexan-1-amine can be oxidized to form hexanoic acid.
Substitution: It can react with alkyl halides to form secondary and tertiary amines.
Acid-Base Reactions: Hexan-1-amine reacts with acids like sulfuric acid to form salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides such as methyl iodide (CH3I) are used.
Acid-Base Reactions: Sulfuric acid (H2SO4) is commonly used to form hexan-1-ammonium sulfate.
Major Products
Oxidation: Hexanoic acid.
Substitution: Secondary and tertiary amines.
Acid-Base Reactions: Hexan-1-ammonium sulfate.
Applications De Recherche Scientifique
Hexan-1-amine and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the production of surfactants.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Used in the production of rubber chemicals, dyes, and corrosion inhibitors
Mécanisme D'action
Hexan-1-amine acts primarily as a nucleophile due to the lone pair of electrons on the nitrogen atom. In acid-base reactions, it donates a pair of electrons to form a bond with a proton, resulting in the formation of ammonium salts. In substitution reactions, it attacks electrophilic carbon atoms, replacing leaving groups such as halides.
Comparaison Avec Des Composés Similaires
Hexan-1-amine can be compared with other primary amines such as:
Butan-1-amine: Similar in structure but with a shorter carbon chain.
Octan-1-amine: Similar in structure but with a longer carbon chain.
Hexane-1,6-diamine: Contains two amine groups, making it more reactive in polymerization reactions
Hexan-1-amine is unique due to its specific chain length, which influences its physical properties and reactivity compared to shorter or longer chain amines.
Propriétés
Numéro CAS |
80370-32-7 |
|---|---|
Formule moléculaire |
C6H17NO4S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
hexan-1-amine;sulfuric acid |
InChI |
InChI=1S/C6H15N.H2O4S/c1-2-3-4-5-6-7;1-5(2,3)4/h2-7H2,1H3;(H2,1,2,3,4) |
Clé InChI |
UKYGVLPQTZNURG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)

![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)



![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

